NSC 617145

描述

准备方法

目前可获得的文献中没有详细介绍 NSC 617145 的合成路线和反应条件。 已知该化合物以固体形式提供,可溶解在 DMSO 中用于实验 . 该化合物通常在 -20°C 下储存以保持长期稳定性 .

化学反应分析

NSC 617145 会发生多种化学反应,主要集中在其与 WRN 解旋酶的相互作用上。 它抑制 WRN 的 ATPase 活性,导致双链断裂和染色体异常的诱导 . 该化合物与丝裂霉素 C 协同作用,抑制细胞增殖并在 WRN 依赖性方式下诱导双链断裂 . 这些反应中常用的试剂包括丝裂霉素 C 和各种细胞系,如 HeLa 细胞 .

科学研究应用

Induction of Double-Strand Breaks

Studies have shown that treatment with NSC 617145 significantly increases the levels of γ-H2AX foci, a marker for DSBs, in HeLa cells. This increase indicates that the inhibition of WRN by this compound leads to enhanced DNA damage due to impaired repair mechanisms . The compound also elevates levels of 53BP1 foci, further confirming its role in inducing DNA damage.

Synergistic Effects with Mitomycin C

This compound has been reported to act synergistically with MMC, enhancing the cytotoxic effects on cells deficient in WRN. In Fanconi Anemia cells, this combination resulted in a marked increase in cell death compared to either agent alone . The mechanism appears to involve the activation of non-homologous end joining (NHEJ) pathways under conditions where WRN is inhibited.

Case Study 1: Fanconi Anemia Cells

In a study involving Fanconi Anemia-D2 deficient cells, researchers treated cells with this compound alongside low doses of MMC. The results demonstrated a significant increase in DSBs and chromosomal abnormalities compared to controls. The findings suggest that this compound could be a valuable tool for targeting specific genetic vulnerabilities in cancer therapy .

Case Study 2: Cancer Cell Lines

The effects of this compound were also evaluated in various cancer cell lines, including those with mutations affecting p53. Both p53-deficient and proficient cell lines exhibited sensitivity to this compound, although p53-deficient cells showed slightly increased resistance . This indicates that while this compound's efficacy is not strictly dependent on p53 status, the presence of functional p53 may enhance its cytotoxic effects.

Potential Applications in Cancer Therapy

Given its ability to induce DNA damage selectively in cancer cells while sparing normal cells, this compound holds promise as a therapeutic agent:

- Targeted Therapy : It may be particularly effective against tumors exhibiting high levels of genomic instability or deficiencies in DNA repair pathways.

- Combination Therapies : The synergistic effect with other chemotherapeutics like MMC suggests potential for use in combination regimens to enhance overall treatment efficacy.

作用机制

相似化合物的比较

NSC 617145 与其他 WRN 抑制剂(如 NSC 19630)进行比较 . 虽然这两种化合物都抑制 WRN 解旋酶,但 this compound 显示出更高的选择性和效力 . 类似的化合物包括:

NSC 19630: 另一种具有类似生物活性的 WRN 抑制剂.

BLM、FANCJ、ChlR1、RecQ 和 UvrD 抑制剂: 与 this compound 相比,这些解旋酶抑制剂的选择性较低.

生物活性

NSC 617145 is a small molecule that acts as a specific inhibitor of the Werner Syndrome helicase (WRN), a crucial enzyme involved in DNA repair processes. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce DNA damage and apoptosis in cancer cells. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and implications for cancer therapy.

This compound inhibits WRN helicase activity, which is essential for resolving DNA structures that arise during replication and repair. The inhibition leads to:

- Accumulation of Double-Strand Breaks (DSBs) : Exposure to this compound results in significant increases in DSBs, as evidenced by elevated levels of γ-H2AX foci—a marker for DSBs—in treated cells compared to controls .

- Blocked Replication Forks : The compound disrupts normal DNA replication processes, causing replication forks to stall and accumulate, further contributing to genomic instability .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, with studies indicating a four-fold increase in apoptotic cells compared to controls at specific concentrations .

Cell Line Sensitivity

Research has demonstrated that this compound exhibits potent cytotoxic effects across multiple cancer cell lines. Key findings include:

- HeLa Cells : Treatment with 1.5 μM this compound resulted in a 98% inhibition of cell proliferation. Recovery experiments indicated that the effect was cytotoxic rather than cytostatic .

- U2OS Cells : Similar results were observed, with an 80% reduction in proliferation after two days of treatment at the same concentration, indicating that the compound's effectiveness is independent of p53 status .

- Fanconi Anemia Cells : Cells deficient in Fanconi anemia genes exhibited heightened sensitivity to this compound when co-treated with mitomycin C (MMC), suggesting a synergistic effect that exacerbates DNA damage under conditions of impaired DNA repair pathways .

Dose-Response Relationship

The IC50 value for this compound has been reported at approximately 230 nM, making it significantly more potent than its structural analog, NSC 19630. This potency was confirmed through various assays measuring WRN helicase inhibition and cellular proliferation .

Case Study: Cancer Cell Lines

A study involving HTLV-1-transformed adult T-cell leukemia cells demonstrated that this compound promotes apoptosis effectively, reinforcing its potential as a therapeutic agent against hematological malignancies .

Table: Summary of Biological Activity in Different Cell Lines

| Cell Line | IC50 (μM) | Proliferation Inhibition (%) | Apoptosis Induction |

|---|---|---|---|

| HeLa | 1.5 | 98 | Yes |

| U2OS | 1.5 | 80 | Yes |

| FANCD2-deficient | Low (synergistic with MMC) | High | Yes |

Implications for Cancer Therapy

The ability of this compound to sensitize cancer cells to DNA-damaging agents like MMC highlights its potential role in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics. The findings suggest that targeting WRN could be particularly beneficial for tumors exhibiting deficiencies in DNA repair mechanisms.

属性

IUPAC Name |

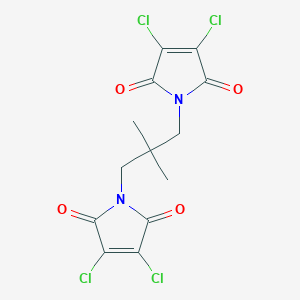

3,4-dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOXPBOKDABARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-63-3 | |

| Record name | 203115-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。